

Spectroscopic Profile of N-Boc-DL-phenylglycinol: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Butyl (2-hydroxy-1-phenylethyl)carbamate

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-phenylglycinol, a key building block in synthetic organic chemistry and peptidomimetics. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-DL-phenylglycinol. Due to the racemic nature of the DL-form, the NMR spectra represent a mixture of enantiomers. Data for the individual L-enantiomer, (S)-2-((N-*tert*-Butoxycarbonyl)amino)-2-phenylethanol, is also provided for comparison where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified dataset for the DL-racemate is not readily available in the public domain, data for the L-enantiomer provides a reliable reference for the chemical shifts and coupling patterns.

Table 1: ^1H NMR Spectroscopic Data for (S)-2-((N-*tert*-Butoxycarbonyl)amino)-2-phenylethanol

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.20 - 7.40	m	Aromatic protons (C_6H_5)
5.05	br s	NH
4.75	m	CH-N
3.65	m	CH_2-O
1.40	s	$C(CH_3)_3$

Table 2: ^{13}C NMR Spectroscopic Data for (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol

Chemical Shift (δ) ppm	Assignment
155.8	$C=O$ (Boc)
141.5	Quaternary Aromatic C
128.5	Aromatic CH
127.5	Aromatic CH
126.5	Aromatic CH
79.5	$C(CH_3)_3$
67.0	CH_2-O
57.0	CH-N
28.4	$C(CH_3)_3$

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-DL-phenylglycinol is characterized by the vibrational frequencies of its key functional groups.

Table 3: Key IR Absorption Bands for N-Boc-DL-phenylglycinol

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3350	Medium	N-H stretch (carbamate)
~3050	Medium	C-H stretch (aromatic)
~2970, 2870	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (Boc group)
~1520	Strong	N-H bend (amide II)
~1170	Strong	C-O stretch (carbamate)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of N-Boc-DL-phenylglycinol. The molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data for N-Boc-DL-phenylglycinol

m/z	Ion
238.14	[M+H] ⁺
260.12	[M+Na] ⁺
182.12	[M-C ₄ H ₉ O] ⁺ (loss of tert-butoxy)
138.09	[M-Boc+H] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of approximately 10-20 mg of N-Boc-DL-phenylglycinol is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5

mm NMR tube.[2] The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

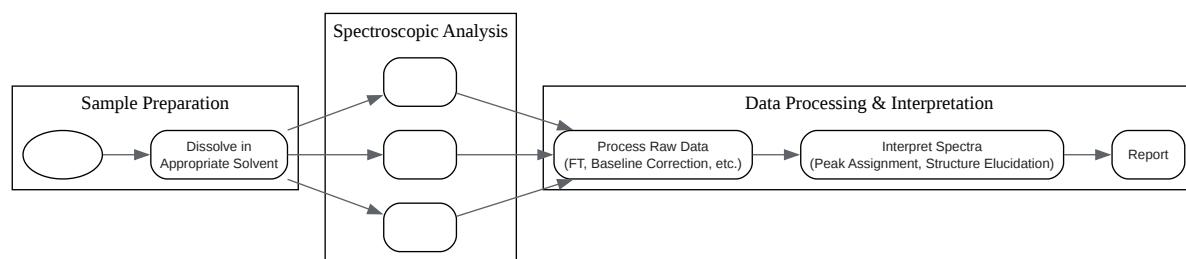
IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3][4] The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL, and then further diluted.[6] The solution is then introduced into the ESI source. For peptide analysis, a characteristic neutral loss of 100 Da, corresponding to the loss of the Boc group, is often observed during tandem mass spectrometry (MS/MS) experiments.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like N-Boc-DL-phenylglycinol is outlined below.



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General workflow for spectroscopic analysis.

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